4-ethyl-5-({1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
The compound is a derivative of 1,2,4-triazolone, which is a type of heterocyclic compound. Heterocycles are key structures in many pharmaceuticals and natural products. The methoxy group on the pyridine ring and the ethyl group on the piperidine ring suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The compound contains a 1,2,4-triazolone ring, a piperidine ring, and a pyridine ring. These rings are all six-membered, which generally confers stability. The presence of multiple nitrogen atoms suggests that this compound could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the nitrogen atoms and the electron-donating effects of the methoxy group. The compound could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar methoxy group and the multiple nitrogen atoms suggest that this compound might have good solubility in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-3-[[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-3-22-15(19-20-17(22)23)11-13-6-9-21(10-7-13)12-14-5-4-8-18-16(14)24-2/h4-5,8,13H,3,6-7,9-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUARCYLCGTEIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)CC2CCN(CC2)CC3=C(N=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-({1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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